molecular formula C17H16ClF3N4 B4916956 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4916956
M. Wt: 368.8 g/mol
InChI Key: JKSYGCRTXVSNGO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Future Directions

Future research could focus on further exploring the potential biological activities of this compound and similar compounds. This could include studies on their mechanisms of action, as well as the development of synthetic routes to produce these compounds more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the pyrimidine ring: This step often involves the condensation of the pyrazole intermediate with formamide or other suitable reagents.

    Functional group modifications:

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can yield various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine depends on its specific biological target. Common mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway involvement: The compound may affect various molecular pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-(propan-2-yl) group.

    3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 2-(trifluoromethyl) group.

Uniqueness

The presence of the 4-chlorophenyl, 5-methyl, N-(propan-2-yl), and 2-(trifluoromethyl) groups in 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4/c1-9(2)22-13-8-10(3)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-9,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSYGCRTXVSNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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